Fomentariol
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Overview
Description
Fomentariol is a bioactive compound isolated from the fungus Fomes fomentarius This compound has garnered attention due to its potential anti-diabetic propertiesRecent studies have identified this compound as a potent inhibitor of enzymes involved in carbohydrate metabolism, making it a promising candidate for diabetes management .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fomentariol is typically isolated from the fruiting bodies of Fomes fomentarius. The isolation process involves extracting the fungal material with ethanol, followed by fractionation using chromatographic techniques. The compound is then purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes. Further research is needed to develop efficient and cost-effective methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Fomentariol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its bioactivity or to study its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Fomentariol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a model compound to study enzyme inhibition and to develop new synthetic methodologies.
Biology: The compound is studied for its potential to inhibit enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4)
Medicine: this compound’s anti-diabetic properties make it a promising candidate for developing new treatments for diabetes. .
Industry: While industrial applications are still in the research phase, this compound’s potential as a natural enzyme inhibitor could lead to its use in the development of functional foods and nutraceuticals
Mechanism of Action
Fomentariol exerts its effects by inhibiting key enzymes involved in carbohydrate metabolism. Specifically, it inhibits alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4), which are crucial for the breakdown of carbohydrates into glucose. By inhibiting these enzymes, this compound helps to regulate blood glucose levels, making it a potential therapeutic agent for diabetes management .
Comparison with Similar Compounds
Fomentariol is unique in its dual inhibition of alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4). Similar compounds include:
Acarbose: A commonly used alpha-glucosidase inhibitor, but it does not inhibit DPP-4.
Miglitol: Another alpha-glucosidase inhibitor with similar properties to acarbose.
Sitagliptin: A DPP-4 inhibitor used in diabetes management, but it does not inhibit alpha-glucosidase
This compound’s ability to inhibit both enzymes simultaneously makes it a unique and promising compound for diabetes management .
Properties
CAS No. |
53948-12-2 |
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Molecular Formula |
C17H16O7 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2,3,4,6-tetrahydroxy-1,7-bis[(E)-3-hydroxyprop-1-enyl]benzo[7]annulen-5-one |
InChI |
InChI=1S/C17H16O7/c18-7-1-3-9-5-6-10-11(4-2-8-19)14(21)17(24)16(23)12(10)15(22)13(9)20/h1-6,18-19,21,23-24H,7-8H2,(H,20,22)/b3-1+,4-2+ |
InChI Key |
VWFRIRTWXNOGIL-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C(C(=C2C(=O)C(=C1/C=C/CO)O)O)O)O)/C=C/CO |
Canonical SMILES |
C1=CC2=C(C(=C(C(=C2C(=O)C(=C1C=CCO)O)O)O)O)C=CCO |
Origin of Product |
United States |
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